

# An In-depth Technical Guide to the Physical and Chemical Properties of Bromiodomethane

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## Compound of Interest

Compound Name: Bromiodomethane

Cat. No.: B1195271

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## Introduction

**Bromiodomethane** ( $\text{CH}_2\text{BrI}$ ) is a dihalomethane containing both bromine and iodine atoms. This colorless to light yellow liquid is a valuable reagent in organic synthesis and a subject of interest in atmospheric chemistry and photochemistry. Its unique combination of two different halogen atoms imparts specific reactivity and physical characteristics that are of significant interest to researchers in various fields, including organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of **bromiodomethane**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its photochemical behavior.

## Physical Properties of Bromiodomethane

**Bromiodomethane** is a dense liquid with limited solubility in water but good solubility in common organic solvents. A summary of its key physical properties is presented in the table below.

| Property                              | Value  | Reference |
|---------------------------------------|--|-----------|
| Molecular Formula                     | CH <sub>2</sub> BrI  |           |
| Molecular Weight                      | 220.84 g/mol   | [1]       |
| Appearance                            | Colorless to pale yellow liquid                              | [2]       |
| Odor                                  | Sweetish   | [2]       |
| Density                               | 2.93 g/mL at 25 °C   | [3][4]    |
| Boiling Point                         | 138-141 °C   | [1][3][4] |
| Melting Point                         | Not available  |           |
| Refractive Index (n <sup>20</sup> /D) | 1.6382   | [1][3][4] |
| Solubility                            | Limited solubility in water;<br>soluble in organic solvents. | [2]       |
| Vapor Pressure                        | 10.9 mmHg at 25 °C<br>(predicted)                            |           |
| XLogP3-AA                             | 1.7  | [1]       |

## Chemical Properties and Reactivity

**Bromoiodomethane** exhibits reactivity characteristic of dihalomethanes, with the carbon-iodine bond being weaker and more reactive than the carbon-bromine bond. It is sensitive to light and can decompose, particularly in the presence of UV radiation. For stability, it is often stored with a copper stabilizer.

## Synthesis

A common laboratory-scale synthesis of **bromoiodomethane** involves the Finkelstein reaction, where dibromomethane is treated with sodium iodide in a suitable solvent like acetone.

## Simmons-Smith Reaction

**Bromoiodomethane** can be used as a source of the methylene group in cyclopropanation reactions, such as the Simmons-Smith reaction. While diiodomethane is more commonly used,

**bromoiodomethane** can serve as a precursor to the active carbenoid species. The reaction proceeds via the formation of an organozinc intermediate, which then transfers a methylene group to an alkene in a stereospecific manner.

## Photodissociation

The photochemistry of **bromoiodomethane** is a significant area of research. Upon absorption of ultraviolet (UV) radiation, the weaker carbon-iodine bond preferentially cleaves, leading to the formation of a bromomethyl radical ( $\bullet\text{CH}_2\text{Br}$ ) and an iodine atom ( $\bullet\text{I}$ ). These reactive intermediates can then undergo further reactions, including recombination and isomerization.

Studies have shown that in solution, the initial photofragments can recombine within the solvent cage to form a metastable isomer, iso-**bromoiodomethane** ( $\text{CH}_2\text{Br-I}$ ). This isomer can then rearrange to the more stable **bromoiodomethane** or participate in other reactions.

## Experimental Protocols

### Synthesis of Bromoiodomethane from Dibromomethane

Principle: This method is based on the Finkelstein reaction, where a halide exchange reaction occurs. The bromide in dibromomethane is replaced by iodide from sodium iodide.

Materials:

- Dibromomethane ( $\text{CH}_2\text{Br}_2$ )
- Sodium iodide (NaI)
- Acetone (anhydrous)
- Round-bottom flask with a reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Drying agent (e.g., anhydrous magnesium sulfate)

#### Procedure:

- In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.
- Add dibromomethane to the solution.
- Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by gas chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the precipitated sodium bromide by filtration.
- The acetone is removed from the filtrate by distillation.
- The remaining liquid is washed with water in a separatory funnel to remove any remaining sodium iodide.
- The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
- The crude **bromoiodomethane** is purified by fractional distillation under reduced pressure.

## Photodissociation of Bromoiodomethane using Pump-Probe Spectroscopy

Principle: This experimental setup uses an ultrafast laser system to initiate a photochemical reaction with a "pump" pulse and monitor the subsequent dynamics with a time-delayed "probe" pulse.

#### Apparatus:

- Femtosecond laser system (e.g., Ti:sapphire laser)
- Optical parametric amplifier (OPA) to generate the pump and probe wavelengths
- Delay stage for controlling the time delay between pump and probe pulses
- Sample cell or flow-through system for the **bromoiodomethane** solution

- Spectrometer or detector to measure the change in absorption of the probe pulse

#### Procedure:

- A solution of **bromoiodomethane** in a suitable solvent (e.g., acetonitrile, cyclohexane) is prepared.
- The femtosecond laser system is used to generate a high-intensity "pump" pulse at a wavelength that is strongly absorbed by **bromoiodomethane** (typically in the UV region, e.g., 266 nm), initiating the C-I bond cleavage.
- A weaker "probe" pulse, at a different wavelength, is generated and passed through the sample. The probe wavelength is chosen to be sensitive to the absorption of the transient species (e.g., radicals, isomers).
- The time delay between the pump and probe pulses is systematically varied using a mechanical delay stage.
- At each time delay, the change in the absorbance of the probe pulse is measured.
- By plotting the change in absorbance as a function of the time delay, the kinetics of the formation and decay of the transient species can be determined.

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **bromoiodomethane** is expected to show a singlet for the two equivalent protons of the methylene group. Due to the electronegativity of the attached halogens, this singlet will be downfield from tetramethylsilane (TMS). The chemical shift is anticipated to be in the range of 4-5 ppm.
- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum will exhibit a single peak for the methylene carbon. The chemical shift will be influenced by the attached bromine and iodine atoms.

### Infrared (IR) Spectroscopy

The IR spectrum of **bromoiodomethane** displays characteristic vibrational frequencies for the C-H and C-X (X=Br, I) bonds.

| Wavenumber (cm <sup>-1</sup> ) | Assignment                 |
|--------------------------------|----------------------------|
| ~3000                          | C-H stretching             |
| ~1400                          | CH <sub>2</sub> scissoring |
| ~1200                          | CH <sub>2</sub> wagging    |
| ~600-700                       | C-Br stretching            |
| ~500-600                       | C-I stretching             |

## Mass Spectrometry

The mass spectrum of **bromoiodomethane** will show a molecular ion peak (M<sup>+</sup>) at m/z = 220 (for <sup>79</sup>Br) and 222 (for <sup>81</sup>Br) with approximately equal intensity, characteristic of a compound containing one bromine atom. The presence of iodine will be indicated by a peak at m/z = 127.

Expected Fragmentation Pattern:

- [CH<sub>2</sub>BrI]<sup>+</sup>: Molecular ion peaks at m/z 220 and 222.
- [CH<sub>2</sub>Br]<sup>+</sup>: Fragment resulting from the loss of an iodine atom (m/z 93 and 95).
- [CH<sub>2</sub>I]<sup>+</sup>: Fragment resulting from the loss of a bromine atom (m/z 141).
- [I]<sup>+</sup>: Iodine cation at m/z 127.
- [Br]<sup>+</sup>: Bromine cations at m/z 79 and 81.

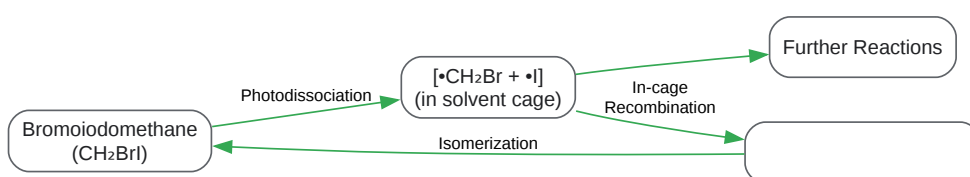
## Visualizations

Solvent Escape

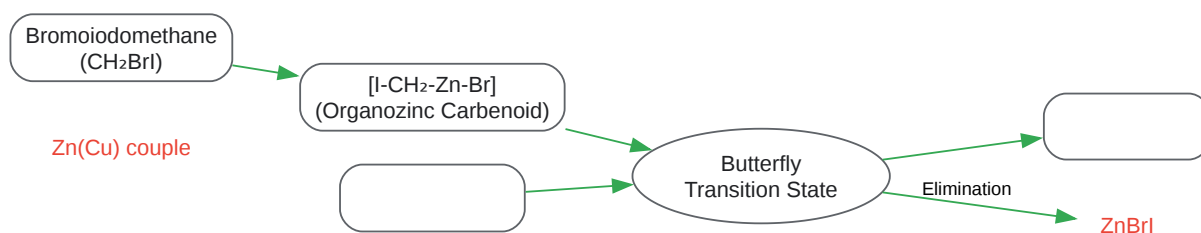
Rearrangement

Recombination

UV Photon (hv)

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Caption: Photodissociation and isomerization pathway of **bromiodomethane**.

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Caption: Simplified mechanism of the Simmons-Smith cyclopropanation reaction.

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